molecular formula C16H20N4O3 B2845137 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953911-93-8

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2845137
CAS No.: 953911-93-8
M. Wt: 316.361
InChI Key: OHYYWFKMBYRRBL-UHFFFAOYSA-N
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Description

N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 3-(4-(dimethylamino)phenyl)propyl chain, featuring a dimethylamino group (-N(CH₃)₂) attached to a phenyl ring. This group is electron-rich due to the dimethylamino substituent, enhancing solubility in aqueous environments through its basicity .
  • N2-substituent: An isoxazol-3-yl moiety, a five-membered heterocycle containing oxygen and nitrogen atoms. Isoxazole rings are known for their role in hydrogen bonding and metabolic stability, making them common in medicinal chemistry .

Potential Applications: Oxalamides are frequently explored as enzyme inhibitors, receptor modulators, or kinase antagonists. The dimethylamino group may improve bioavailability, while the isoxazole could target specific protein-binding pockets.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-20(2)13-7-5-12(6-8-13)4-3-10-17-15(21)16(22)18-14-9-11-23-19-14/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYYWFKMBYRRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares the target compound with similar oxalamides from the literature:

Compound Name N1-Substituent N2-Substituent Key Properties
Target Compound 3-(4-(Dimethylamino)phenyl)propyl Isoxazol-3-yl High solubility (dimethylamino), moderate lipophilicity (predicted logP ~2.5)
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 4-(2,3-Dichlorophenyl)piperazinyl 5-Methyl-1H-pyrazol-3-yl Higher lipophilicity (Cl substituents; logP ~3.8), potential CNS activity
N1-(3-Hydroxypropyl)-N2-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl Polycyclic heterocycle Enhanced polarity (hydroxy group), rigid structure for selective binding
Key Observations:

Substituent Effects on Solubility: The dimethylamino group in the target compound increases water solubility compared to the dichlorophenyl (electron-withdrawing) group in the piperazine analog . The hydroxypropyl substituent in ’s compound further enhances hydrophilicity but may reduce membrane permeability .

Heterocyclic Moieties: Isoxazole (target) vs. Polycyclic systems () introduce conformational rigidity, which can enhance selectivity but complicate synthesis .

The target compound’s dimethylamino group could favor interactions with charged residues in enzymatic active sites, making it a candidate for kinase inhibition.

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